H1Pvat

Descripción

Structure

2D Structure

3D Structure

Propiedades

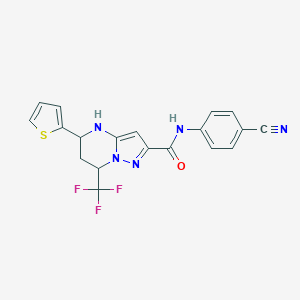

Fórmula molecular |

C19H14F3N5OS |

|---|---|

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28) |

Clave InChI |

FITXCLRWDSMQLY-UHFFFAOYSA-N |

SMILES canónico |

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Role of the HIV-1 Tat Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a small nuclear protein that plays a pivotal role in the viral life cycle and the pathogenesis of AIDS.[1][2] Its primary and most well-characterized function is as a potent trans-activator of HIV-1 gene expression.[3] In the absence of Tat, transcription from the viral long terminal repeat (LTR) promoter is inefficient and produces mainly short, non-functional RNA transcripts. Tat dramatically enhances the processivity of RNA polymerase II (RNAP II), leading to the synthesis of full-length viral RNAs and robust viral replication.[3][4] Beyond its essential role in transcription, Tat is a pleiotropic protein that interacts with numerous host cell factors, influencing a wide range of cellular processes, including apoptosis, immune regulation, and cell signaling.[2][5] Furthermore, Tat can be secreted from infected cells and taken up by neighboring uninfected "bystander" cells, where it can exert toxic effects, contributing significantly to HIV-1 pathogenesis, particularly in the central nervous system.[5][6][7] This technical guide provides an in-depth overview of the core functions of the HIV-1 Tat protein, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Structure and Functional Domains of HIV-1 Tat

The HIV-1 Tat protein is a relatively small protein, typically 86 to 101 amino acids in length, depending on the viral isolate.[3] It is encoded by two exons and its structure is largely unfolded, which is thought to facilitate its interaction with a multitude of host proteins.[8][9] Tat is organized into several distinct functional domains:

-

N-terminal Domain (amino acids 1-21): This proline-rich acidic region is involved in protein-protein interactions.[8][10]

-

Cysteine-rich Domain (amino acids 22-37): This domain contains several conserved cysteine residues that are crucial for the protein's structure and function, including dimerization and metal binding.[8][10]

-

Core Domain (amino acids 38-48): This highly conserved region is essential for the transactivation function of Tat.[8][10]

-

Basic Domain (amino acids 49-57): This arginine-rich motif is responsible for binding to the trans-activation response (TAR) element on the nascent viral RNA, as well as for nuclear localization and cell penetration.[3][8]

-

Glutamine-rich Domain (amino acids 58-72): The function of this domain is less well-defined but is thought to contribute to the overall activity of the protein.[10]

-

C-terminal Domain (encoded by exon 2): This domain is more variable among different HIV-1 subtypes and contains an RGD motif that can interact with cellular integrins.[9]

Core Function: Transactivation of HIV-1 Transcription

The central function of Tat is to dramatically increase the rate of transcription from the HIV-1 LTR.[3] This process, known as transactivation, is mediated by the interaction of Tat with a structured RNA element called the trans-activation response (TAR) element .[11] The TAR element is located at the 5' end of all nascent viral transcripts and forms a stable stem-loop structure.[11]

The mechanism of Tat-mediated transactivation can be summarized in the following steps:

-

Binding to TAR: The basic domain of Tat binds directly to a three-nucleotide bulge in the TAR RNA stem.[11]

-

Recruitment of P-TEFb: Tat then recruits the host cell's Positive Transcription Elongation Factor b (P-TEFb) complex.[4][12] P-TEFb is a heterodimer composed of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[12]

-

Formation of the Super Elongation Complex (SEC): The Tat/P-TEFb complex, in conjunction with other cellular factors, forms a super elongation complex on the viral transcript.[13]

-

Phosphorylation of RNA Polymerase II: The CDK9 component of P-TEFb then hyperphosphorylates the C-terminal domain (CTD) of RNA polymerase II.[4] This phosphorylation event increases the processivity of RNAP II, allowing it to overcome premature termination and synthesize full-length viral transcripts.[14]

This positive feedback loop, where a viral protein enhances the transcription of its own genome, allows for an explosive burst of viral gene expression once a threshold level of Tat is reached.[3]

dot

Caption: HIV-1 Tat-mediated transcriptional transactivation pathway.

Quantitative Data on Tat Function

The activity of the Tat protein has been quantified in numerous studies. The following tables summarize key quantitative data related to its transactivation function and its interaction with TAR RNA.

| Parameter | Value | Reference |

| Tat-mediated LTR Transactivation | ||

| Fold increase in LTR-driven gene expression | 200- to 300-fold | [15] |

| Tat-TAR Interaction | ||

| Equilibrium Dissociation Constant (Kd) | 2-8 nM | [16] |

| Association Rate Constant (ka) | 5–9 × 10^5 M⁻¹ s⁻¹ | [16] |

| Dissociation Rate Constant (kd) | 1.7–4.3 × 10⁻³ s⁻¹ | [16] |

| Inhibitors of Tat-TAR Interaction | ||

| T6780107 (IC50) | 2.97 µM | [17] |

| T0516-4834 (IC50) | 0.2 µM | [17] |

| T5628834 (IC50) | 3.46 µM | [17] |

Extracellular Tat and its Role in Pathogenesis

A significant feature of Tat is its ability to be secreted from infected cells and to enter uninfected bystander cells.[5][6] This extracellular Tat acts as a viral toxin and contributes to the widespread damage observed in HIV-1 infection, which cannot be explained solely by the direct killing of infected cells.[5]

Neurotoxicity

In the central nervous system (CNS), extracellular Tat is a potent neurotoxin.[7][18] Although neurons are not productively infected by HIV-1, they are susceptible to the toxic effects of Tat.[7] Tat can induce neuronal apoptosis and excitotoxicity, contributing to the development of HIV-associated neurocognitive disorders (HAND).[6][19] The neurotoxic effects of Tat are mediated through various mechanisms, including:

-

Interaction with neuronal receptors: Tat can bind to receptors such as the low-density lipoprotein receptor-related protein (LRP) and the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.[19]

-

Induction of inflammation: Tat can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and neurotoxic factors.[6]

-

Disruption of the blood-brain barrier: Extracellular Tat can compromise the integrity of the blood-brain barrier, allowing for the entry of inflammatory cells and other toxic substances into the CNS.[9]

dot

Caption: Mechanisms of HIV-1 Tat-induced neurotoxicity.

Immune Dysregulation

Extracellular Tat can also modulate the host immune response, contributing to the immune dysregulation that is a hallmark of AIDS.[2][20] Tat can:

-

Induce apoptosis in uninfected T cells: This contributes to the profound depletion of CD4+ T cells seen in HIV-1 infection.[5]

-

Modulate cytokine and chemokine expression: Tat can alter the expression of various immune signaling molecules, leading to a chronic inflammatory state.[20]

-

Impair the function of antigen-presenting cells: Tat can interfere with the ability of dendritic cells and macrophages to present antigens and activate T cell responses.[9]

Experimental Protocols

HIV-1 LTR Transactivation Assay using a Luciferase Reporter

This assay is a standard method to quantify the transactivation activity of the Tat protein.

Principle: A plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter is co-transfected into cells with a plasmid expressing the Tat protein. The level of luciferase expression, measured by luminescence, is directly proportional to the transactivation activity of Tat.

Methodology:

-

Cell Culture: Plate HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:

-

pLTR-Luc (HIV-1 LTR driving firefly luciferase)

-

pCMV-Tat (Tat expression plasmid)

-

pRL-TK (Renilla luciferase plasmid for normalization of transfection efficiency)

-

-

Incubation: Incubate the transfected cells for 48 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity in the presence of Tat compared to the control (without Tat) represents the transactivation activity.[15]

dot

Caption: Workflow for an HIV-1 LTR transactivation luciferase assay.

Chromatin Immunoprecipitation (ChIP) for Tat

ChIP is used to investigate the in vivo interaction of Tat with the HIV-1 LTR promoter.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to Tat is used to immunoprecipitate the Tat-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR or qPCR to determine if the HIV-1 LTR region was enriched.

Methodology:

-

Cross-linking: Treat cells expressing Tat with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Tat antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Use PCR or qPCR with primers specific for the HIV-1 LTR promoter to quantify the amount of precipitated DNA. An enrichment of LTR DNA in the Tat-immunoprecipitated sample compared to a control IgG sample indicates that Tat is associated with the LTR in vivo.

Conclusion and Future Directions

The HIV-1 Tat protein is a remarkable example of a viral regulatory protein that has evolved to manipulate host cell machinery for its own benefit. Its central role in transcriptional transactivation makes it an attractive target for the development of novel anti-HIV therapies.[1][21] Furthermore, understanding the mechanisms by which extracellular Tat contributes to HIV-1 pathogenesis is crucial for developing strategies to mitigate the long-term consequences of HIV-1 infection, such as HAND and chronic inflammation.[2][6] Future research will likely focus on elucidating the complex interplay between Tat and the host cell proteome, identifying novel cellular partners of Tat, and developing more effective inhibitors of Tat function.[21] A deeper understanding of the multifaceted roles of this viral protein will undoubtedly pave the way for new therapeutic interventions to combat HIV-1 infection and its devastating consequences.

References

- 1. The HIV-1 Tat transactivator protein: a therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 TAT and IMMUNE DYSREGULATION in AIDS PATHOGENESIS: a THERAPEUTIC TARGET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. HIV-1 Tat: Role in Bystander Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 7. HIV tat and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 12. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. The N-terminus of HIV-1 Tat protein is essential for Tat-TAR RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotoxicity of HIV-1 Tat protein: Involvement of D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human immunodeficiency virus-1 protein Tat induces excitotoxic loss of presynaptic terminals in hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Tat Immunity in HIV-1 Infection: Effects of Naturally Occurring and Vaccine-Induced Antibodies Against Tat on the Course of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tat-Based Therapies as an Adjuvant for an HIV-1 Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

HIV-1 Tat protein structure and domains

An In-depth Technical Guide on the Core Structure and Domains of HIV-1 Tat Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) Trans-Activator of Transcription (Tat) protein is a small, essential regulatory protein pivotal for viral gene expression and replication.[1][2][3] Comprising 86 to 101 amino acids, Tat orchestrates a dramatic increase in the efficiency of viral transcription by recruiting host cellular factors to the nascent viral RNA.[1] Its multifunctional nature, characterized by distinct structural and functional domains, allows it to interact with a multitude of viral and host components, including the Trans-Activation Response (TAR) RNA element and the positive transcription elongation factor b (P-TEFb) complex.[2][4][5] Beyond its primary role in transcription, Tat is secreted from infected cells and can be taken up by neighboring uninfected "bystander" cells, where it exerts a range of pathogenic effects, contributing to immune dysregulation and AIDS-associated pathologies.[1][6] This guide provides a detailed examination of the molecular architecture of the HIV-1 Tat protein, its functional domains, the mechanism of trans-activation, and key experimental protocols used in its study.

Molecular Architecture of HIV-1 Tat

The HIV-1 Tat protein is encoded by two exons and its full-length form typically consists of 101 amino acids, though shorter, functional variants (e.g., 86 amino acids) are common.[1][7] Structurally, Tat is largely considered an intrinsically disordered protein (IDP), lacking a fixed tertiary structure in solution.[8] This inherent flexibility is crucial for its ability to adopt different conformations upon binding to its various molecular partners, a characteristic feature that facilitates its diverse functions.[9] The protein's primary sequence is organized into several distinct functional domains, with the first exon (residues 1-72) containing the domains essential for transcriptional activation.[6][7][10]

Functional Domains of HIV-1 Tat

The multifunctional capabilities of Tat are compartmentalized into discrete domains, each with specific sequence motifs and roles. These domains often have overlapping functions and act in concert to regulate viral and cellular processes.[10]

Table 1: Functional Domains of HIV-1 Tat Protein (HXB2 Strain Reference)

| Domain | Residue Range | Key Motifs/Features | Primary Functions | Citations |

| I. Proline-Rich | 1-21 | Acidic, Proline-rich, Conserved Trp11 | Mediates interaction with Cyclin T1 for LTR trans-activation; involved in Tat secretion. | [10][11] |

| II. Cysteine-Rich | 22-37 | Highly conserved Cys residues (C22, C25, C27, C30, C31, C34, C37) | Dimerization, metal binding (Zn²⁺), protein structure stabilization, cofactor binding. | [10][11][12] |

| III. Core | 38-48 | Hydrophobic, Conserved ⁴¹KGLGI⁴⁵ motif | Essential for trans-activation; binds Cyclin T1 and other cellular cofactors. | [7][10][11] |

| IV. Basic | 49-57 | Arginine-rich, ⁴⁹RKKRRQRRR⁵⁷ sequence | RNA Binding Domain (RBD) for TAR interaction, Nuclear Localization Signal (NLS), Protein Transduction Domain (PTD) for cell penetration. | [6][9][10] |

| V. Glutamine-Rich | 58-72 | Glutamine-rich sequence | Contributes to TAR binding and nuclear localization. | [7][10][12] |

| VI. C-Terminal (Exon 2) | 73-101 | Contains ⁷⁸RGD⁸⁰ motif | Not essential for trans-activation in cell culture but contributes to pathogenesis; interacts with integrins. | [6][7][12] |

Mechanism of Transcriptional Trans-activation

Tat's primary function is to dramatically enhance the elongation of viral transcripts from the HIV-1 Long Terminal Repeat (LTR) promoter.[6][13] In the absence of Tat, RNA Polymerase II (RNAPII) initiates transcription but tends to terminate prematurely, producing short, non-functional RNA fragments.[6] Tat overcomes this block through a precise sequence of molecular interactions.

-

Binding to TAR RNA : Tat's basic domain (arginine-rich motif) specifically recognizes and binds to the Trans-Activation Response (TAR) element, a stem-loop structure located at the 5' end of all nascent HIV-1 transcripts.[1][6][14] The interaction is centered on a U-rich bulge in the TAR stem.[14]

-

Recruitment of P-TEFb : Upon binding to TAR, Tat recruits the host cell's positive transcription elongation factor b (P-TEFb), a complex composed of Cyclin T1 (CycT1) and Cyclin-Dependent Kinase 9 (CDK9).[1][4][5] The core and cysteine-rich domains of Tat are crucial for this interaction, binding directly to CycT1.[11][15]

-

Phosphorylation of RNAPII : The recruited P-TEFb complex, via its CDK9 kinase activity, phosphorylates the C-terminal domain (CTD) of the stalled RNAPII.[4]

-

Promoting Elongation : This hyperphosphorylation event increases the processivity of RNAPII, transforming it into a highly efficient elongation complex that can produce full-length viral RNA transcripts, leading to a massive amplification of viral gene expression.[1]

Extracellular Tat and Bystander Effects

A significant aspect of Tat's biology is its active secretion from infected cells.[1][6] Extracellular Tat can then enter uninfected bystander cells via its protein transduction domain, where it modulates various cellular signaling pathways.[6][12] This activity contributes directly to HIV-1 pathogenesis.

-

Neurotoxicity : In the central nervous system, Tat can be taken up by neurons and astrocytes, inducing apoptosis and contributing to HIV-Associated Neurocognitive Disorders (HAND). This process can involve interactions with receptors like the lipoprotein receptor-related protein (LRP) and subsequent activation of pathways leading to nitric oxide production and glutamate excitotoxicity.[12]

-

Immune Modulation : Tat can activate T-cells by engaging pathways involving VEGFR2, independent of T-cell receptor (TCR) engagement.[6] This creates a more favorable environment for viral replication, as HIV-1 preferentially infects activated T-cells.[6]

-

Chemokine Mimicry : Regions within the cysteine-rich and core domains of Tat show similarities to β-chemokines, allowing it to interact with chemokine receptors and promote the migration of monocytes and macrophages, potentially facilitating viral dissemination.[6]

Experimental Protocols

Studying the functions of Tat requires a range of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Protocol: In Vitro Tat Protein Methylation Assay

This protocol is designed to study the post-translational methylation of Tat by specific methyltransferases, a modification that can regulate its function. The assay detects the incorporation of a radioactive methyl group from S-adenosyl-methionine (³H-SAM) into the Tat protein.[16]

Materials:

-

Recombinant purified HIV-1 Tat protein (or peptides)

-

Recombinant purified protein lysine methyltransferase (e.g., SMYD5)

-

5x Methyltransferase Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM DTT)

-

Radioactive S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue staining solution and destaining solution

-

Gel drying apparatus

-

Autoradiography film or phosphor imager

Procedure:

-

Reaction Setup : In a microcentrifuge tube on ice, assemble the reaction mixture.

-

5 µL of 5x Methyltransferase Buffer.

-

1-5 µg of Tat protein substrate.

-

1 µg of recombinant methyltransferase.

-

1 µL of ³H-SAM (1 µCi).

-

Add nuclease-free water to a final volume of 25 µL.

-

-

Incubation : Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination : Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis : Load the entire reaction mixture onto a 15% SDS-PAGE gel. Run the gel until adequate separation is achieved. Note: Tat is a small protein, so care must be taken not to run it off the gel.[16]

-

Coomassie Staining : Stain the gel with Coomassie Brilliant Blue to visualize the protein bands and confirm the presence of Tat and the enzyme. Destain appropriately.

-

Gel Drying : Dry the gel under a vacuum at 80°C for 1-2 hours.

-

Autoradiography : Expose the dried gel to autoradiography film at -80°C or analyze using a phosphor imager. A signal indicates the incorporation of the radioactive methyl group into the Tat protein.[16]

Protocol: Recombinant Tat Protein Expression and Purification

This is a generalized protocol for producing recombinant Tat for use in in vitro assays. Tat is typically expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the Tat gene (e.g., pET vector with a His-tag)

-

LB Broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, protease inhibitors)

-

Ni-NTA Agarose resin

-

Wash Buffer (Lysis buffer with 20 mM Imidazole)

-

Elution Buffer (Lysis buffer with 250 mM Imidazole)

-

Dialysis buffer (e.g., PBS with 10% glycerol)

Procedure:

-

Transformation : Transform the Tat expression vector into competent E. coli cells and plate on selective media.

-

Culture Growth : Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction : Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 30°C.

-

Cell Harvest : Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication on ice.

-

Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography : Add the clarified lysate to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind for 1 hour at 4°C with gentle rocking.

-

Washing : Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution : Elute the His-tagged Tat protein with 5-10 column volumes of Elution Buffer. Collect fractions.

-

Analysis and Dialysis : Analyze the collected fractions by SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer to remove imidazole.

-

Storage : Determine protein concentration, aliquot, and store at -80°C.

Conclusion

The HIV-1 Tat protein is a masterpiece of viral evolution, concentrating a remarkable array of functions within a small, structurally flexible polypeptide. Its central role in transcriptional activation makes the Tat-TAR interaction a prime target for antiretroviral drug development.[17][18] Furthermore, its extracellular activities, which contribute significantly to HIV-1 pathogenesis, present additional avenues for therapeutic intervention. A thorough understanding of Tat's domain structure, its molecular interactions, and the cellular pathways it hijacks is critical for researchers and drug developers working to combat HIV-1 and its devastating consequences. The experimental methodologies detailed herein provide a foundation for the continued investigation of this complex and crucial viral regulator.

References

- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 2. Mechanism of HIV-1 Tat RNA translation and its activation by the Tat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 5. Roles and functions of HIV-1 Tat protein in the CNS: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The folding competence of HIV-1 Tat mediated by interaction with TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tat basic domain: A "Swiss army knife" of HIV-1 Tat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic variation and function of the HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 13. Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of HIV-1 Tat Transactivation of Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a potent viral transactivator that is essential for robust viral gene expression and replication. In the absence of Tat, transcription from the HIV-1 Long Terminal Repeat (LTR) promoter is inefficient, producing primarily short, abortive transcripts. Tat dramatically enhances the processivity of RNA Polymerase II (RNAP II), leading to the synthesis of full-length viral RNAs. This intricate process involves a series of highly specific interactions between Tat, a structured viral RNA element, and a complex network of host cellular factors. Understanding the precise molecular mechanisms underpinning Tat-mediated transactivation is critical for the development of novel therapeutic strategies aimed at disrupting the HIV-1 life cycle. This technical guide provides a comprehensive overview of the core mechanism of HIV-1 Tat transactivation, including quantitative data on key molecular interactions, detailed experimental protocols for studying this process, and visual representations of the associated pathways and workflows.

Core Mechanism of Tat Transactivation

The transactivation of the HIV-1 LTR by Tat is a multi-step process that can be broadly divided into the following key events:

-

Binding to TAR RNA: The process is initiated by the binding of the Tat protein to the Trans-Activation Response (TAR) element, a highly structured stem-loop region located at the 5' end of all nascent HIV-1 transcripts.[1] The arginine-rich motif (ARM) of Tat makes specific contacts with the bulge region of the TAR RNA hairpin.[2]

-

Recruitment of P-TEFb: Upon binding to TAR, Tat orchestrates the recruitment of the cellular Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] P-TEFb is a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[3] The interaction between Tat and Cyclin T1 is crucial for the stable association of P-TEFb with the Tat-TAR complex.[5]

-

Formation of the Super Elongation Complex (SEC): The Tat/TAR/P-TEFb ternary complex serves as a scaffold for the assembly of the Super Elongation Complex (SEC). The SEC is a large multi-protein complex that includes factors such as AFF4, ELL2, ENL, and AF9.[6][7] AFF4 acts as a flexible scaffold, bringing together the various components of the complex.[6]

-

Phosphorylation of RNAP II and Negative Elongation Factors: Once recruited to the elongating RNAP II, the kinase activity of CDK9 is stimulated. CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNAP II, as well as the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and Negative Elongation Factor (NELF).[8]

-

Processive Transcription: The phosphorylation of these substrates leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor. This remodeling of the transcription elongation complex relieves the promoter-proximal pausing of RNAP II, allowing for highly processive transcription of the full-length HIV-1 genome.

Quantitative Data on Key Interactions

The following tables summarize key quantitative data related to the molecular interactions and enzymatic activities central to Tat transactivation.

Table 1: Binding Affinities of Key Interactions

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| HIV-1 Tat : TAR RNA | Scatchard Analysis | 12 nM | [4] |

| Tat-derived peptide (47-57) : TAR RNA | Fluorescence Anisotropy | 0.78 ± 0.05 µM | [3] |

| Tat-derived oligourea : TAR RNA | Fluorescence Anisotropy | 0.11 ± 0.07 µM | [3] |

Table 2: Inhibitory Concentrations (IC50) of Selected Tat and CDK9 Inhibitors

| Inhibitor | Target | Assay System | IC50 | Reference(s) |

| Flavopiridol (FVP) | CDK9 | In vitro kinase assay | 3 nM | [1] |

| FIT-039 | CDK9 | HIV-1 replication in chronically infected cells | 1.4-2.1 µM | |

| YKL-5-124 | CDK7 | HIV-1 expression (GFP reporter) | 0.11 µM | |

| LDC000067 | CDK9 | HIV-1 expression (GFP reporter) | 1.42 µM | |

| Senexin A | CDK8/19 | HIV-1 expression (GFP reporter) | 15.43 µM | |

| T0516-4834 | Tat-TAR Interaction | HIV-1 replication | 0.2 µM | [9] |

| T6780107 | HIV-1 Transcription | HIV-1 replication | 2.97 µM | [9] |

| T5628834 | Basal HIV-1 Transcription | HIV-1 replication | 3.46 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HIV-1 Tat transactivation.

Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Tat Binding

This protocol describes the immunoprecipitation of chromatin to identify DNA regions associated with the HIV-1 Tat protein in vivo.

Materials:

-

Formaldehyde (1% final concentration)

-

Glycine (0.125 M final concentration)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonication equipment

-

Anti-Tat antibody (or anti-FLAG antibody for tagged Tat)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with an anti-Tat antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR Interaction

This protocol details an in vitro method to detect the binding of Tat protein to TAR RNA.

Materials:

-

In vitro transcribed and labeled TAR RNA (e.g., with 32P)

-

Purified recombinant Tat protein

-

Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, glycerol)

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE)

-

Loading dye

Protocol:

-

Binding Reaction: Incubate labeled TAR RNA with varying concentrations of purified Tat protein in binding buffer for 20-30 minutes at room temperature.

-

Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the labeled RNA. A shift in the mobility of the RNA indicates the formation of a Tat-TAR complex.

Luciferase Reporter Assay for Tat Transactivation Activity

This protocol describes a cell-based assay to quantify the transactivation activity of Tat on the HIV-1 LTR promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

HIV-1 LTR-Luciferase reporter plasmid (Firefly luciferase)

-

Tat expression plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Dual-luciferase assay reagent

Protocol:

-

Transfection: Co-transfect cells with the HIV-1 LTR-Luciferase reporter plasmid, the Tat expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-induction of luciferase activity in the presence of Tat compared to the empty vector control represents the transactivation activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of Tat transactivation and a typical experimental workflow for identifying Tat interactors.

Conclusion and Future Directions

The transactivation of HIV-1 transcription by Tat is a highly regulated and complex process that represents a critical bottleneck in the viral life cycle. The intricate network of interactions between Tat, TAR RNA, and host cell factors, particularly the P-TEFb and SEC complexes, provides a multitude of potential targets for therapeutic intervention. The development of small molecules that can specifically disrupt these interactions holds great promise for the development of novel anti-retroviral therapies. Future research will likely focus on obtaining a more dynamic and high-resolution understanding of the assembly and function of the Tat-containing transcription elongation complex, which will be instrumental in the rational design of next-generation HIV-1 inhibitors. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HIV-1 biology and developing effective treatments.

References

- 1. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. assaygenie.com [assaygenie.com]

- 4. hopeforhivcure.org [hopeforhivcure.org]

- 5. researchgate.net [researchgate.net]

- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro nuclear interactome of the HIV-1 Tat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Viral Proliferation: An In-depth Analysis of HIV-1 Tat's Role in the Viral Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) Tat protein is a small but potent regulatory protein indispensable for robust viral gene expression and replication.[1] Its primary role is to dramatically enhance the efficiency of viral transcription, acting as a powerful trans-activator.[1] This in-depth technical guide delineates the multifaceted functions of HIV-1 Tat throughout the viral life cycle, from its intricate interplay with host cellular machinery to its contribution to viral latency and pathogenesis. We provide a comprehensive overview of its structure, mechanism of action, and interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and inform novel therapeutic strategies.

Introduction

HIV-1 transcription is a tightly regulated process that, in the absence of the Tat protein, is highly inefficient, leading to the production of short, non-functional RNA transcripts.[2] The synthesis of Tat marks a critical turning point in the viral life cycle, triggering a positive feedback loop that results in a massive amplification of viral gene expression.[1] Tat achieves this by recruiting essential host cell factors to the nascent viral RNA, effectively overcoming transcriptional roadblocks.[1][3] Beyond its canonical role in transcription, extracellular Tat can be taken up by neighboring uninfected cells, where it can induce apoptosis and contribute to the overall pathology of AIDS.[1] This guide will explore the core functions of Tat, providing the technical details necessary for researchers and drug development professionals to investigate this pivotal viral protein.

Structure and Functional Domains of HIV-1 Tat

The HIV-1 Tat protein is a relatively small protein, typically 86 to 101 amino acids in length, and is encoded by two exons.[1] Despite its size, it possesses several distinct functional domains that mediate its diverse activities.

Table 1: Functional Domains of HIV-1 Tat

| Domain | Amino Acid Residues (approx.) | Key Functions |

| N-terminal Acidic/Proline-rich Domain | 1-20 | Transcriptional activation, interaction with host factors. |

| Cysteine-rich Domain | 21-40 | Dimerization, metal binding, structural stability. |

| Core Domain | 41-48 | Essential for transactivation activity. |

| Basic (Arginine-rich) Domain | 49-57 | Nuclear localization, binding to TAR RNA.[4] |

| Glutamine-rich Domain | 58-72 | Contributes to Tat's interaction with host proteins. |

| Second Exon Domain | 73-101 | Not essential for transactivation but influences viral replication and pathogenesis. |

The Central Role of Tat in HIV-1 Transcription

Tat's primary and most well-characterized function is the potentiation of HIV-1 gene transcription. This process, known as transactivation, can amplify viral gene expression by 200- to 300-fold.[5]

The Tat-TAR Interaction: A Molecular Switch

In the early stages of transcription, RNA Polymerase II (Pol II) initiates transcription from the HIV-1 Long Terminal Repeat (LTR) promoter but frequently stalls, producing short, abortive transcripts.[2] These nascent transcripts contain a highly structured 5' terminal region known as the Trans-Activation Response (TAR) element.[6] The TAR element forms a stable stem-loop structure which serves as the primary binding site for the Tat protein.[6][7]

The interaction between the arginine-rich basic domain of Tat and the bulge region of the TAR RNA is a critical recognition event.[7] This binding is highly specific and is a prerequisite for the subsequent steps in transcriptional activation.

Table 2: Quantitative Analysis of Tat-TAR Binding Affinity

| Tat Construct | Method | Dissociation Constant (Kd) | Reference |

| Full-length Tat | Scatchard analysis | 12 nM | [1] |

| Tat peptide (47-57) | Electrophoretic Mobility Shift Assay (EMSA) | 0.78 ± 0.05 µM | [8] |

| Tat-derived oligourea | EMSA | 0.11 ± 0.07 µM | [8] |

| Tat wild type | Not specified | 0.2 x 10⁻⁷ M | [9] |

| Tat peptide 1 (with R5K mutation) | Not specified | 6.7 x 10⁻⁷ M | [9] |

| Tat(44–61) peptide | Fluorescence | Kobs = 9(±2) × 10⁷ M⁻¹ | [10] |

Recruitment of the Super Elongation Complex (SEC)

Upon binding to TAR, Tat orchestrates the recruitment of a crucial host cellular complex known as the Positive Transcription Elongation Factor b (P-TEFb).[3][11] P-TEFb is a heterodimer composed of Cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[11] Tat, in conjunction with TAR, forms a ternary complex with P-TEFb.[3] This recruitment is further stabilized by the assembly of the Super Elongation Complex (SEC), which includes additional factors like AFF4.[12]

The formation of the Tat-P-TEFb-TAR complex is the pivotal event that switches the stalled Pol II into a highly processive elongation machine.

References

- 1. RNA binding by the tat and rev proteins of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Tat protein promotes formation of more-processive elongation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Frontiers | HIV-1 Tat Length: Comparative and Functional Considerations [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic interactions of the HIV-1 Tat with nucleic acids are critical for Tat activity in reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of HIV-1 Tat complexed with human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIV-1 Tat Assembles a Multifunctional Transcription Elongation Complex and Stably Associates with the 7SK snRNP - PMC [pmc.ncbi.nlm.nih.gov]

exploratory studies on HIV-1 Tat and host cell interaction

An In-depth Technical Guide to Exploratory Studies on HIV-1 Tat and Host Cell Interaction

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a small regulatory protein essential for viral replication and pathogenesis.[1][2][3] It functions as a potent trans-activator of viral transcription within infected cells and acts as an extracellular signaling molecule that affects uninfected bystander cells, contributing to the chronic immune activation and inflammation characteristic of HIV-1 infection.[4][5][6] This technical guide provides a consolidated overview of the multifaceted interactions between HIV-1 Tat and host cell machinery. It summarizes key quantitative data, details common experimental protocols for studying these interactions, and presents critical signaling pathways and workflows through standardized visualizations. This document is intended for researchers, scientists, and drug development professionals engaged in HIV-1 research and the development of novel therapeutic strategies.

The Dual Role of HIV-1 Tat

HIV-1 Tat is produced early in the viral life cycle and exists in two main forms, a one-exon (72 amino acids) and a two-exon (86-101 amino acids) variant, derived from alternative splicing.[4] While both forms can transactivate the HIV-1 Long Terminal Repeat (LTR), the two-exon form has additional effects on the host cell.[4]

Intracellular Tat: The Transcriptional Transactivator

The canonical function of intracellular Tat is to dramatically enhance the transcription of the integrated HIV-1 provirus.[1][3] In the absence of Tat, RNA Polymerase II (Pol II) often terminates transcription prematurely, producing short, non-functional viral transcripts. Tat overcomes this by binding to a structured RNA element at the 5' end of all nascent viral transcripts called the Trans-Activation Response (TAR) element.[3][7] Upon binding to TAR, Tat recruits a positive transcription elongation factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[5][8] CDK9 then phosphorylates the C-terminal domain of Pol II, increasing its processivity and ensuring the synthesis of full-length viral mRNAs.[9]

Extracellular Tat (eTat): A Viral Signaling Molecule

Infected cells, particularly CD4+ T cells, can actively secrete the Tat protein.[5] This release is facilitated by Tat's ability to bind to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) on the inner leaflet of the plasma membrane.[5] Once in the extracellular space, eTat can be taken up by neighboring uninfected "bystander" cells, including T cells, macrophages, and endothelial cells.[5] This uptake is often mediated by interactions with cell surface receptors like integrins and heparan sulfate proteoglycans (HSPGs).[4][5] Extracellular Tat contributes significantly to HIV-1 pathogenesis by inducing the expression of inflammatory genes, triggering apoptosis, and promoting immune dysregulation, even in patients on effective antiretroviral therapy (ART).[4][5][6]

Key Host Cell Interactions and Signaling Pathways

Tat's interaction with the host is complex, involving direct binding to host proteins, RNA, and DNA, as well as the activation of multiple intracellular signaling cascades.

The Tat-P-TEFb Transcriptional Elongation Complex

The recruitment of the P-TEFb complex to the TAR RNA element is the central mechanism of Tat-mediated transcriptional activation. This interaction forms a powerful positive feedback loop, amplifying viral gene expression once a small amount of Tat protein is produced.[1]

Extracellular Tat Uptake Mechanisms

Extracellular Tat enters bystander cells primarily through endocytosis.[5] The basic region of Tat interacts with negatively charged HSPGs on the cell surface, while an Arginine-Glycine-Aspartic acid (RGD) motif, present in the second exon of most Tat variants, engages with cell surface integrins such as αvβ3 and α5β1.[4] These interactions trigger uptake, often through a clathrin-mediated pathway.[5]

Tat-Induced Pro-inflammatory Signaling

Once inside the cell or by engaging surface receptors, Tat activates multiple signaling pathways that contribute to a pro-inflammatory state and immune dysregulation.

-

TLR4-Mediated NF-κB Activation: In monocytes and dendritic cells, Tat can engage the Toll-like receptor 4 (TLR4)-MD2-CD14 complex, a key component of the innate immune system.[10] This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production and secretion of pro-inflammatory cytokines like IL-6 and IL-8.[10]

-

PLC/PKC-Mediated IL-1β Induction: In human monocytes, Tat stimulates the production of the potent inflammatory cytokine IL-1β.[11] This process involves the activation of the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling cascade, which in turn activates MAP kinases (p44/42 and JNK) and transcription factors NF-κB and C/EBP.[11]

-

Akt/mTORC1 Pathway Activation: In B cells, Tat has been shown to activate the Akt/mTORC1 signaling pathway.[12] This activation can lead to aberrant expression of activation-induced cytidine deaminase (AICDA), which may increase genomic instability and contribute to the development of B-cell lymphomas associated with HIV infection.[12]

References

- 1. Identification of HIV-1 Tat-Associated Proteins Contributing to HIV-1 Transcription and Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | HIV-1 Tat Length: Comparative and Functional Considerations [frontiersin.org]

- 4. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. JCI Insight - Variation in HIV-1 Tat activity is a key determinant in the establishment of latent infection [insight.jci.org]

- 10. HIV-1 Tat Protein Induces Production of Proinflammatory Cytokines by Human Dendritic Cells and Monocytes/Macrophages through Engagement of TLR4-MD2-CD14 Complex and Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of HIV-1-TAT Induction of Interleukin-1β from Human Monocytes: Involvement of the Phospholipase C/Protein Kinase C Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIV-1 Tat Activates Akt/mTORC1 Pathway and AICDA Expression by Downregulating Its Transcriptional Inhibitors in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Genetic Variation of HIV-1 Tat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic variation of the Human Immunodeficiency Virus Type 1 (HIV-1) Trans-Activator of Transcription (Tat) protein. Tat is a small regulatory protein crucial for viral replication and pathogenesis, making it a key target for therapeutic intervention.[1][2] Its genetic variability, however, presents a significant challenge to the development of effective Tat-antagonistic drugs. This document delves into the extent of this variation, its functional consequences, and the experimental approaches used to study it.

Quantitative Analysis of HIV-1 Tat Genetic Variation

The tat gene is characterized by a high degree of genetic variability, both between and within HIV-1 subtypes. This variation arises from the error-prone nature of the HIV-1 reverse transcriptase and selective pressures from the host immune system.[3][4] The full-length Tat protein is typically 101 amino acids long, though shorter, functional forms of 86 amino acids are also found.[3][5][6] Most of the protein's functional domains are located within the first exon (amino acids 1-72).[5][7]

The following tables summarize the observed frequencies of key amino acid polymorphisms in different HIV-1 Tat subtypes. It is important to note that the frequencies can vary depending on the specific patient cohort and geographical region.

Table 1: Frequency of Key Amino Acid Polymorphisms in HIV-1 Tat Subtypes B and C

| Functional Domain | Residue Variant | HIV-1 Subtype B Frequency (%) | HIV-1 Subtype C Frequency (%) | Reference |

| Cysteine-Rich | C31S | 10 | 82 | [8] |

| Arginine-Rich | R57S | 20 | 74 | [8] |

| Glutamine-Rich | P60Q | 55 | 6.12 | [8] |

| Glutamine-Rich | Q63E | 20 | 80 | [8] |

Table 2: Notable Amino Acid Variations in HIV-1 Tat Functional Domains

| Functional Domain | Conserved/Variable Residues | Associated Functions | Impact of Variation | References |

| Proline-Rich (1-21) | Generally variable, Trp11 is conserved | LTR transactivation, Tat secretion | P21A in subtype C can affect LTR transactivation. | [5][9] |

| Cysteine-Rich (22-37) | Highly conserved cysteine residues | Metal binding, protein folding, LTR transactivation | C31S is prevalent in subtype C and may reduce neurocognitive impairment. | [5][8] |

| Core (38-48) | Highly conserved | Transactivation | [10] | |

| Arginine-Rich (49-59) | Highly conserved RKKRRQRRR motif | TAR RNA binding, nuclear localization | Mutations can impair nuclear import and LTR transactivation. | [5][10] |

| Glutamine-Rich (60-72) | Highly variable | Mutations can impact apoptosis induction. | [10] | |

| Exon 2 (73-101) | Less conserved | Macrophage-tropic virus replication, viral persistence | [5] |

Experimental Protocols for Studying HIV-1 Tat Genetic Variation

A systematic approach is required to investigate the genetic variation of HIV-1 Tat and its functional consequences. The following sections outline the key experimental protocols involved in this process.

Amplification and Sequencing of the tat Gene from Patient Samples

This protocol describes the initial step of obtaining the genetic sequence of the tat gene from HIV-1 infected individuals.

Protocol 1: tat Gene Amplification and Sequencing

-

Sample Collection and RNA Extraction:

-

Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

-

Sequencing:

-

Sequence Analysis:

-

Assemble and edit the raw sequence data.

-

Align the obtained tat sequences with reference sequences from the Los Alamos HIV Sequence Database to identify variations.[16]

-

Translate the nucleotide sequences into amino acid sequences to identify polymorphisms.

-

Functional Characterization of Tat Variants

Once Tat variants have been identified, their functional impact can be assessed using a variety of in vitro assays.

To study the effect of specific mutations, they can be introduced into a wild-type tat gene using site-directed mutagenesis.

Protocol 2: Site-Directed Mutagenesis of the tat Gene

-

Primer Design: Design primers containing the desired mutation, with the mutation located in the middle of the primer and flanked by 15-20 base pairs of correct sequence on both sides.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, a plasmid containing the wild-type tat gene as a template, and the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by sequencing.

This assay measures the ability of different Tat variants to activate transcription from the HIV-1 Long Terminal Repeat (LTR).

Protocol 3: Luciferase Reporter Assay for LTR Transactivation

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or Jurkat cells).

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the tat gene variant of interest.

-

A reporter plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter.

-

-

Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Compare the transactivation activity of the Tat variants to that of a wild-type Tat protein.

-

ChIP assays can be used to investigate the interaction of Tat variants with the HIV-1 LTR in the context of chromatin.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells expressing the Tat variant with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the Tat protein (or a tag fused to Tat). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the precipitated DNA.

-

DNA Analysis: Quantify the amount of HIV-1 LTR DNA in the immunoprecipitated sample using quantitative PCR (qPCR) with primers specific for the LTR region.

Signaling Pathways and Experimental Workflows

The genetic variation in Tat can significantly impact its interaction with host cell factors and the signaling pathways it modulates.

Signaling Pathways

A primary function of Tat is to recruit the positive transcription elongation factor b (P-TEFb), a complex of Cyclin T1 and CDK9, to the Trans-Activation Response (TAR) element on the nascent viral RNA. This leads to the phosphorylation of RNA Polymerase II and enhanced transcriptional elongation.[2][17][18]

Extracellular Tat protein can be taken up by uninfected bystander T-cells and induce apoptosis, contributing to CD4+ T-cell depletion. This process can involve the activation of caspases and the mitochondrial apoptotic pathway.[19][20][21]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the analysis of HIV-1 Tat genetic variation, from patient sample to functional characterization.

Conclusion

The genetic variation of HIV-1 Tat is a complex and critical area of research. Understanding the prevalence and functional consequences of different Tat polymorphisms is essential for the development of novel anti-HIV-1 therapies that can overcome the challenge of viral diversity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the impact of Tat genetic variation on viral replication and pathogenesis. Further research, including large-scale sequencing efforts across diverse patient populations and the functional characterization of novel Tat variants, will be crucial in the ongoing effort to combat HIV-1.

References

- 1. Structure-function relationships of the HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Tat Genetic Variation on HIV-1 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Tat Length: Comparative and Functional Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic variation and function of the HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HIV-1 Tat Length: Comparative and Functional Considerations [frontiersin.org]

- 7. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1C and HIV-1B Tat protein polymorphism in Southern Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tat Exon 1 Exhibits Functional Diversity during HIV-1 Subtype C Primary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Protocol for nearly full-length sequencing of HIV-1 RNA from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patterns and rates of viral evolution in HIV-1 subtype B infected females and males | PLOS One [journals.plos.org]

- 15. Functional characterization of HIV-1 Tat exon-1 variants from North India and their implications on HIV-1 transactivation and TAR interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Features of Tat Protein in HIV-1 Sub-Subtype A6 Variants Circulating in the Moscow Region, Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcription elongation factor P-TEFb is required for HIV-1 Tat transactivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV-1 Tat targets microtubules to induce apoptosis, a process promoted by the pro-apoptotic Bcl-2 relative Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human Immunodeficiency Virus Type 1 Tat Induces Apoptosis and Increases Sensitivity to Apoptotic Signals by Up-Regulating FLICE/Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV-1 protein Tat induces apoptosis of hippocampal neurons by a mechanism involving caspase activation, calcium overload, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

HIV-1 Tat as a Therapeutic Target: A Preliminary Investigation for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein is a small regulatory protein indispensable for robust viral gene expression and replication. Beyond its primary nuclear role, Tat is secreted from infected cells and acts on bystander cells, contributing significantly to HIV-1 pathogenesis, chronic inflammation, and the maintenance of latent viral reservoirs. Its critical, multifaceted functions and high degree of conservation make it a compelling, albeit challenging, therapeutic target. This guide provides a technical overview of the biological rationale for targeting Tat, summarizes key therapeutic strategies, presents quantitative data from preclinical and clinical studies, and details essential experimental protocols for researchers in the field.

The Biological Rationale for Targeting HIV-1 Tat

The HIV-1 Tat protein is one of the first viral proteins produced following infection and is absolutely required for the synthesis of full-length viral transcripts. Its mechanism and pleiotropic effects establish it as a pivotal target for therapeutic intervention.

Intracellular Function: Transcriptional Elongation

In the absence of Tat, RNA Polymerase II (RNAPII) initiates transcription from the HIV-1 Long Terminal Repeat (LTR) promoter but quickly stalls, producing only short, non-functional transcripts.[1] Tat overcomes this block by orchestrating the assembly of a powerful transcription elongation complex. It binds to a specific structured RNA element at the 5' end of nascent viral transcripts called the Trans-Activation Response (TAR) element.[1][2] Once bound to TAR, Tat recruits the human Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[3][4] This recruitment is often mediated through the formation of a larger Super Elongation Complex (SEC), which includes additional host factors like AFF4, ELL2, AF9, and ENL.[4] Within this complex, CDK9 hyperphosphorylates the C-terminal domain of RNAPII and negative elongation factors, switching the polymerase into a highly processive state, leading to an explosive amplification of full-length viral RNA production.[1][3]

Extracellular and Pathogenic Roles

A significant portion of Tat produced by infected cells is actively secreted into the extracellular space. This extracellular Tat (eTat) can be taken up by neighboring uninfected cells, where it exerts a range of pathogenic effects that contribute to disease progression even in patients on effective antiretroviral therapy (ART).[5][6]

-

Immune Dysregulation: eTat can modulate the expression of chemokine receptors, such as upregulating CXCR4 on resting CD4+ T cells, making them more susceptible to infection by X4-tropic HIV-1 strains.[6]

-

Neurotoxicity: eTat contributes to HIV-associated neurocognitive disorders (HAND) by directly inducing neuronal apoptosis and promoting inflammation in the central nervous system.

-

Angiogenesis: eTat interacts with cellular receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrins, promoting angiogenesis, which is implicated in the development of Kaposi's sarcoma.

-

Chronic Inflammation: By activating various signaling pathways, eTat contributes to the state of chronic immune activation and inflammation seen in HIV-infected individuals, which is linked to non-AIDS comorbidities.[5]

Therapeutic Strategies Targeting Tat

The dual intra- and extracellular roles of Tat offer multiple avenues for therapeutic intervention. Strategies range from small molecules that block its core function to immunotherapies and gene-based approaches.

Small Molecule Inhibitors

Small molecule inhibitors primarily aim to disrupt the crucial interaction between Tat and TAR RNA or between Tat and its host co-factors.

-

Tat-TAR Interaction Inhibitors: These compounds bind to either the basic patch of Tat or the bulge region of TAR, preventing the formation of the Tat-TAR complex. While numerous compounds have been identified, achieving high potency and bioavailability has been a challenge.

-

Tat-P-TEFb Interaction Inhibitors: A notable example is didehydro-cortistatin A (dCA), a potent Tat inhibitor that binds to the basic domain of Tat, blocking its interaction with TAR and subsequent recruitment of P-TEFb. dCA has shown the ability to induce a deep state of latency, a "block-and-lock" approach to a functional cure.

| Compound Class | Target | Example Compound | IC₅₀ / EC₅₀ | Cell Models | Reference |

| Benzodiazepine | Tat-dependent transactivation | Ro 5-3335 | 0.1 - 1 µM | Acutely & chronically infected cells | [7] |

| Steroidal Alkaloid | Tat-TAR Interaction | didehydro-cortistatin A (dCA) | ~1 nM | Acutely & chronically infected cells | |

| Benzoxazole | Tat-TAR Interaction | T0516-4834 | 0.2 µM (HIV-1 inhibition) | CEM T cells | [3] |

Gene Therapy and Protein-Based Inhibitors

This approach involves introducing genes that express inhibitory proteins, effectively creating cells that are resistant to HIV replication.

-

Dominant Negative Mutants: Nullbasic is a mutated Tat protein where the entire basic (TAR-binding) domain is replaced. It potently inhibits HIV replication through multiple mechanisms, including suppressing Tat-dependent transactivation and inhibiting Rev function.

-

Fusion Proteins: HT1 is a fusion protein combining the inhibitory domain of the host protein HEXIM1 with the P-TEFb-binding domain of Tat. HT1 effectively inhibits HIV transcription by competing with native Tat for P-TEFb binding and inactivating the kinase.

| Inhibitor | Type | Mechanism of Action | In Vitro / In Vivo Efficacy | Reference |

| Nullbasic | Mutant Tat Protein | Inhibits Tat transactivation, Rev function, and reverse transcription. | Up to 2,800-fold reduction of HIV mRNA in CD4+ cells in humanized mice. | [8][9] |

| HT1 | HEXIM1-Tat Fusion Protein | Competes with Tat for P-TEFb binding; inactivates CDK9 kinase activity. | Inhibited viral reactivation by PMA stimulation in cell line models of latency. | [10] |

Immunotherapeutic Approaches: Tat Vaccines

Given that eTat contributes to pathogenesis and a natural anti-Tat immune response is correlated with slower disease progression, therapeutic vaccination is an attractive strategy. The goal is to induce high-titer neutralizing antibodies against eTat, thereby blocking its pathogenic effects and potentially reducing the viral reservoir.

The ISS T-002 and ISS T-003 clinical trials evaluated a recombinant Tat protein vaccine in ART-treated individuals.

| Trial | Key Findings | Quantitative Outcomes (Tat 30 µg, 3x regimen) | Reference |

| ISS T-002 | Durable increases in CD4+ T cells, reduction in immune activation, and progressive decay of proviral DNA over an 8-year follow-up. | CD4+ T-cell increase: Stable plateau with a mean increase of ~165 cells/µL by year 5. Proviral DNA: Half-life of 2 years; estimated 90% reduction by year 8. | [2] |

| ISS T-003 | Confirmatory Phase II trial in South Africa. The vaccine was safe and immunogenic. | Final quantitative analysis pending, but initial results confirmed safety and immunogenicity. | [1][11] |

Key Experimental Protocols

Investigating Tat function and inhibition requires a specialized set of molecular and cellular assays. Below are detailed protocols for core methodologies.

Recombinant HIV-1 Tat Protein Expression and Purification

Objective: To produce soluble, biologically active recombinant Tat protein for use in binding assays, enzymatic assays, and cellular uptake studies. This protocol is adapted for an E. coli expression system with a His-tag.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector with His-tagged Tat (e.g., pET series)

-

LB Broth and Agar with appropriate antibiotic (e.g., Kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, with 1 mM PMSF and lysozyme.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin

-

Dialysis Buffer: PBS with 10% Glycerol and 1 mM DTT.

Procedure:

-

Transform the Tat expression plasmid into competent E. coli. Plate on selective agar and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB with antibiotic. Grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the starter culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow for 3-4 hours at 30-37°C.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 min at 4°C).

-

Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Incubate for 1 hour with gentle agitation at 4°C.

-

Wash the resin with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged Tat protein with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze fractions by SDS-PAGE and Coomassie staining to identify those containing pure Tat protein.

-

Pool the purest fractions and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine protein concentration (e.g., Bradford or BCA assay), aliquot, and store at -80°C.

Tat Transactivation Assay using LTR-Reporter Cells

Objective: To quantify the transcriptional activity of Tat or the efficacy of Tat inhibitors by measuring the expression of a reporter gene (Luciferase or GFP) under the control of the HIV-1 LTR. The TZM-bl cell line is commonly used for this purpose.[2][7]

Materials:

-

TZM-bl cells (HeLa-derived, express CD4/CCR5/CXCR4, contain integrated LTR-Luciferase/LacZ cassettes).

-

Complete DMEM (10% FBS, Pen/Strep).

-

Expression plasmid for Tat (if not using infectious virus).

-

Transfection reagent (e.g., Lipofectamine).

-

Compound/inhibitor to be tested.

-

Luciferase Assay System (e.g., Promega Bright-Glo).

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well. Incubate overnight.

-

For Transfection: Transfect cells with a Tat-expressing plasmid according to the manufacturer's protocol.

-

For Inhibitor Screening: 24 hours post-seeding (or 4-6 hours post-transfection), add serial dilutions of the test compound to the wells. Include a vehicle-only control (e.g., DMSO).

-

For Virus-based Assay: Add a standardized amount of infectious HIV-1 to the wells containing test compounds.

-

Incubate for 48 hours at 37°C.

-

Remove the culture medium. Lyse the cells by adding the Luciferase assay lysis reagent.

-

Add the luciferase substrate to each well.

-

Immediately measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR Binding

Objective: To qualitatively or quantitatively assess the direct binding of recombinant Tat protein to a TAR RNA probe.

Materials:

-

Purified recombinant Tat protein.

-

In vitro transcribed, radiolabeled (e.g., ³²P-UTP) or fluorescently labeled TAR RNA probe. A typical sequence is derived from the HIV-1 LTR: 5'-GGCAGAUCUGAGCCUGGGAGCUCUCUGGCUAACUAGGGAACCCACUGCUUAAGCCUCAAUAAAGCUUGCCUUGAGUGCUUCAA-3' (TAR is the initial stem-loop).

-

10x Binding Buffer: 100 mM HEPES pH 7.5, 500 mM KCl, 10 mM DTT, 10 mM MgCl₂, 50% Glycerol.

-

Non-specific competitor (e.g., yeast tRNA).

-

Native polyacrylamide gel (e.g., 6%).

-

1x TBE Buffer.

-

Gel loading dye (non-denaturing).

-

Phosphorimager screen or fluorescence scanner.

Procedure:

-

Prepare binding reactions in tubes on ice. A typical 20 µL reaction includes: 2 µL 10x Binding Buffer, 1 µL labeled TAR probe (~20,000 cpm or ~0.1 nM), 1 µL tRNA (1 µg/µL), varying amounts of Tat protein, and nuclease-free water to volume.

-

For competition assays, add unlabeled "cold" TAR RNA or a test inhibitor before adding the Tat protein.

-

Incubate reactions for 20-30 minutes at room temperature.

-

Add 2 µL of native loading dye to each reaction.

-

Load samples onto a pre-run native polyacrylamide gel in 1x TBE buffer.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated sufficiently.

-

Dry the gel (if radiolabeled) and expose it to a phosphorimager screen.

-

Analyze the resulting autoradiogram. A "shifted" band represents the Tat-TAR complex, which migrates slower than the free probe.

Chromatin Immunoprecipitation (ChIP) Assay for Tat at the HIV-1 LTR

Objective: To determine the in vivo association of Tat and other factors (e.g., CDK9, acetylated histones) with the HIV-1 LTR promoter in infected cells.

Materials:

-

HIV-1 infected cell line (e.g., ACH-2 or J-Lat).

-

Formaldehyde (37%).

-

Glycine.

-

Cell Lysis Buffer, Nuclear Lysis Buffer.

-

Sonicator.

-

ChIP-validated antibodies (e.g., anti-Tat, anti-CDK9, anti-acetyl-Histone H3, Normal IgG control).

-

Protein A/G magnetic beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

qPCR primers flanking the HIV-1 LTR region of interest (e.g., the Nuc-1 region, which is often displaced upon activation). Example primers: Forward 5'-AGCTTGCCTTGAGTGCTTCA-3', Reverse 5'-TCTACGGAGGTCTGAGCTCG-3'.

Procedure:

-

Cross-linking: Treat ~1x10⁷ cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Lyse the cells and then the nuclei to release chromatin.

-

Chromatin Shearing: Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate aliquots of chromatin overnight at 4°C with specific antibodies (anti-Tat, etc.) or an IgG control.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.